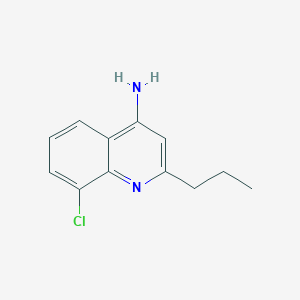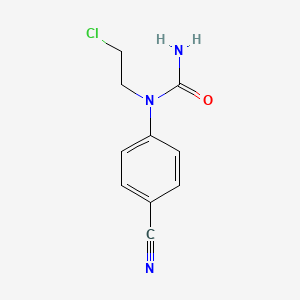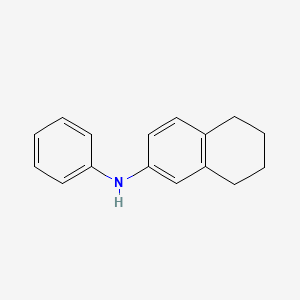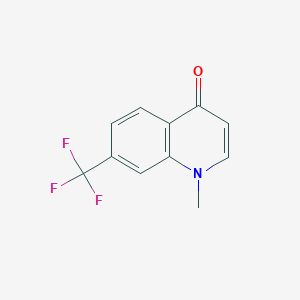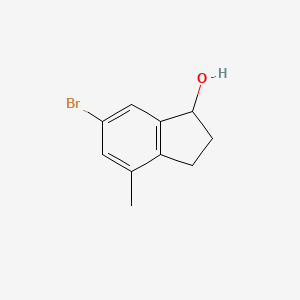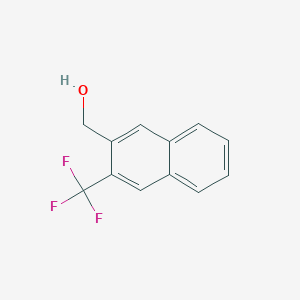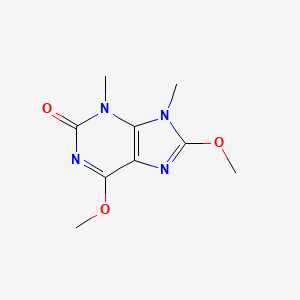
(1-Phenyl-1H-indol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Phenyl-1H-indol-2-yl)methanol is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a phenyl group attached to the indole ring, which is further connected to a methanol group. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenyl-1H-indol-2-yl)methanol typically involves the reaction of 1H-indole-2-carboxylic acid with phenylmagnesium bromide, followed by reduction with lithium aluminum hydride (LAH) in dry tetrahydrofuran (THF) . This method provides a straightforward route to obtain the desired compound with good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Phenyl-1H-indol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LAH) and sodium borohydride (NaBH₄) are frequently used reducing agents.
Substitution: Reagents like halogens (Cl₂, Br₂) and sulfonyl chlorides (RSO₂Cl) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or hydrocarbons.
Substitution: Formation of halogenated or sulfonated indole derivatives.
Scientific Research Applications
(1-Phenyl-1H-indol-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its role in developing new therapeutic drugs targeting various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1-Phenyl-1H-indol-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been found to inhibit cholinesterase activity, which is crucial in the treatment of neurodegenerative diseases . The compound’s structure allows it to bind with high affinity to multiple receptors, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Indole-2-carboxylic acid: Used in the synthesis of various indole derivatives.
1H-Indole-3-methanol: Studied for its biological activities.
Uniqueness
(1-Phenyl-1H-indol-2-yl)methanol stands out due to its unique structure, which combines the indole ring with a phenyl group and a methanol moiety. This combination enhances its biological activity and makes it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C15H13NO |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(1-phenylindol-2-yl)methanol |
InChI |
InChI=1S/C15H13NO/c17-11-14-10-12-6-4-5-9-15(12)16(14)13-7-2-1-3-8-13/h1-10,17H,11H2 |
InChI Key |
FUEDAXTYFGWRRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C=C2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isopropyl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate](/img/structure/B11882413.png)
![3-(4-Methoxyphenyl)imidazo[1,2-A]pyridine](/img/structure/B11882418.png)



